Chemical properties of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
Chemical properties of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
Senior Application Scientist's Foreword: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrole ring system is a privileged structure, appearing in numerous natural products and pharmaceuticals.[1][3] The compound 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol represents a convergence of these two important motifs.
While this specific molecule is not extensively documented in peer-reviewed literature, its chemical behavior can be confidently predicted by a thorough analysis of its constituent functional groups: the aromatic pyrrole ring and the α-trifluoromethyl carbinol moiety. This guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity, grounded in established chemical principles, to support its application in research and drug development.
Proposed Synthesis and Rationale
The most direct and reliable method for synthesizing 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is the nucleophilic trifluoromethylation of a suitable carbonyl precursor, namely pyrrole-2-carbaldehyde. This two-step approach is favored for its efficiency and use of well-established, high-yielding reactions.
Step 1: Synthesis of Pyrrole-2-carbaldehyde
The precursor, pyrrole-2-carbaldehyde, can be synthesized from pyrrole using the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich nature of the pyrrole ring makes it highly susceptible to this electrophilic substitution, yielding the desired aldehyde.[4]
Step 2: Nucleophilic Trifluoromethylation
The key transformation involves the addition of a trifluoromethyl nucleophile to the aldehyde. The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is the premier choice for this purpose due to its stability, commercial availability, and ease of handling.[5][6] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates the active trifluoromethyl anion. This anion then attacks the electrophilic carbonyl carbon of pyrrole-2-carbaldehyde. A subsequent aqueous workup quenches the intermediate silyl ether to yield the final alcohol product.[7]
Detailed Experimental Protocol
Materials: Pyrrole, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Pyrrole-2-carbaldehyde, Trifluoromethyltrimethylsilane (TMSCF₃), Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄).
Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF.
-
Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of pyrrole in anhydrous DCM to the flask dropwise, keeping the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude pyrrole-2-carbaldehyde, which can be purified by column chromatography or distillation.
Step 2: Synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
-
Dissolve pyrrole-2-carbaldehyde in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add TMSCF₃ (typically 1.5 equivalents) to the solution.
-
Slowly add a catalytic amount of TBAF solution (e.g., 0.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol.
Caption: Proposed two-step synthesis of the target compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data is unavailable, the core physicochemical and spectroscopic properties can be reliably predicted.
Physicochemical Properties
| Property | Value / Description | Source |
| CAS Number | 151509-97-6 | [8][9][10] |
| Molecular Formula | C₆H₆F₃NO | [8] |
| Molecular Weight | 165.11 g/mol | [8] |
| Appearance | Predicted to be a solid or high-boiling liquid. | Inferred |
| Melting Point | Not available. The precursor ketone melts at 48-50 °C.[11] | |
| Boiling Point | Not available. | |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, acetone, THF, DMSO) and moderately soluble in less polar solvents like dichloromethane. Limited solubility in water and nonpolar solvents like hexane is expected. | Inferred |
| pKa (OH proton) | Predicted to be ~12-13. The electron-withdrawing CF₃ group significantly increases acidity compared to a non-fluorinated alcohol. For comparison, the pKa of 2,2,2-trifluoroethanol is ~12.4.[12] | Inferred |
| pKa (NH proton) | Predicted to be ~17-18, similar to unsubstituted pyrrole (pKa ~17.5).[13][14] | Inferred |
Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR | δ ~9.0-10.0 ppm (broad s, 1H, N-H): The N-H proton of the pyrrole ring.[13]δ ~6.8-7.0 ppm (m, 1H, H5): Pyrrole proton adjacent to the N-H.δ ~6.2-6.4 ppm (m, 2H, H3, H4): The other two pyrrole ring protons.[13]δ ~5.0-5.2 ppm (q, 1H, CH-OH): The methine proton, split into a quartet by the adjacent CF₃ group (J ≈ 6-8 Hz).δ ~2.5-4.0 ppm (d or broad s, 1H, O-H): The alcohol proton; chemical shift and appearance are highly dependent on solvent and concentration. |
| ¹³C NMR | δ ~130-135 ppm (C2): Pyrrole carbon attached to the side chain.δ ~123 ppm (q, CF₃): Carbon of the trifluoromethyl group, seen as a quartet due to C-F coupling.δ ~118-120 ppm (C5): Pyrrole carbon.δ ~108-110 ppm (C3, C4): The remaining two pyrrole carbons.δ ~65-70 ppm (q, CH-OH): The carbinol carbon, split into a quartet by the three fluorine atoms. |
| ¹⁹F NMR | δ ~ -75 to -80 ppm (d): A doublet corresponding to the three equivalent fluorine atoms of the CF₃ group, coupled to the adjacent methine proton. |
| Infrared (IR) | ~3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol.~3350 cm⁻¹ (sharp): N-H stretching of the pyrrole ring.~3100-2900 cm⁻¹: Aromatic and aliphatic C-H stretching.~1300-1100 cm⁻¹ (very strong): C-F stretching vibrations, characteristic of the CF₃ group. |
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is a duality of its two core components: the electron-rich aromatic pyrrole ring and the versatile α-trifluoromethyl carbinol side chain.
Reactions of the Pyrrole Ring
-
Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic attack, significantly more so than benzene.[15] With the C2 position occupied, substitution is strongly directed to the C5 position, as the carbocation intermediate is better stabilized by resonance.[16][17] Common electrophilic reactions like halogenation, nitration, and acylation would occur at C5 under mild conditions. It is critical to avoid strong acids, which can induce polymerization of the pyrrole ring.[15]
-
N-Deprotonation and N-Alkylation/Acylation: The N-H proton is weakly acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride (NaH) or butyllithium (BuLi) to form a nucleophilic pyrrolide anion.[13][18] This anion can then react with electrophiles such as alkyl halides or acyl chlorides to yield N-substituted derivatives.[13]
Reactions of the α-Trifluoromethyl Carbinol Group
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone. A variety of oxidizing agents (e.g., PCC, Swern oxidation) can be employed. The Oppenauer oxidation, which uses an aluminum alkoxide catalyst and a ketone like 1,1,1-trifluoroacetone as a hydride acceptor, is a particularly mild and selective method for oxidizing secondary alcohols.[19]
-
Esterification and Etherification: The hydroxyl group can undergo standard derivatization reactions. Esterification can be achieved with acyl chlorides or anhydrides, often in the presence of a base like pyridine. Etherification can be performed, for example, by deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis). The increased acidity of this alcohol facilitates its deprotonation compared to non-fluorinated analogues.[12]
Caption: Key reactivity pathways for the title compound.
Significance in Drug Development and Medicinal Chemistry
The unique combination of a pyrrole core and a trifluoromethyl carbinol group makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents.
-
Impact of the Trifluoromethyl Group: The CF₃ group is a well-known bioisostere for groups like methyl or chlorine.[2] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][20]
-
Role of the Pyrrole Scaffold: Pyrrole and its derivatives are integral components of a vast number of FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including antiviral, anticancer, and anti-inflammatory properties.[1][21]
-
Synergistic Potential: By combining these two moieties, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol serves as a platform for creating new chemical entities. The alcohol functional group provides a convenient handle for further synthetic elaboration, allowing for its incorporation into larger, more complex molecular architectures.
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